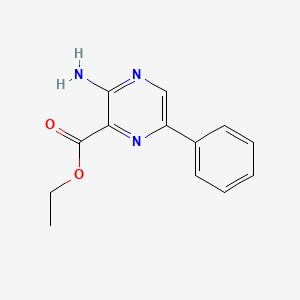

Ethyl 3-amino-6-phenylpyrazine-2-carboxylate

Description

Properties

CAS No. |

113424-64-9 |

|---|---|

Molecular Formula |

C13H13N3O2 |

Molecular Weight |

243.26 g/mol |

IUPAC Name |

ethyl 3-amino-6-phenylpyrazine-2-carboxylate |

InChI |

InChI=1S/C13H13N3O2/c1-2-18-13(17)11-12(14)15-8-10(16-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H2,14,15) |

InChI Key |

PUFPDJYKWPPJPA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC(=CN=C1N)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Key Reaction Conditions:

- Reagents : Ethyl 2-amidino-2-aminoacetate dihydrochloride, phenylglyoxal derivatives.

- Base : Sodium hydroxide or potassium carbonate.

- Temperature : 60–100°C.

- Yield : 40–60% (for analogous 5-phenyl derivatives).

Nucleophilic Aromatic Substitution on Halogenated Pyrazine Intermediates

A more reliable method involves substituting halogen atoms on pre-formed pyrazine rings. For instance, methyl 3-amino-6-chloropyrazine-2-carboxylate (synthesized via chlorination of methyl 3-aminopyrazine-2-carboxylate using sulfuryl chloride) can undergo palladium-catalyzed cross-coupling with phenylboronic acid to introduce the phenyl group. This method leverages Suzuki-Miyaura coupling, which is well-established for aryl-aryl bond formation. After substitution, the methyl ester is transesterified to ethyl using ethanol and a catalytic acid.

Procedural Details:

Chlorination :

Suzuki Coupling :

Transesterification :

Direct Esterification of 3-Amino-6-Phenylpyrazine-2-Carboxylic Acid

This two-step approach involves synthesizing the carboxylic acid intermediate followed by esterification. The acid is prepared via hydrolysis of its nitrile precursor or oxidation of a methyl group. Esterification with ethanol under acidic conditions then yields the target compound.

Synthesis of the Carboxylic Acid:

Esterification:

Microwave-Assisted Aminolysis of Activated Esters

Microwave irradiation significantly accelerates the aminolysis of activated esters. For example, methyl 3-aminopyrazine-2-carboxylate reacts with phenethylamine under microwave conditions (120°C, 30 minutes) to form 3-amino-6-phenylpyrazine-2-carboxamide. Adapting this method, the methyl ester could be replaced with an ethyl ester precursor, and the amine component adjusted to introduce the phenyl group.

Advantages:

- Time Efficiency : Reactions complete in minutes vs. hours.

- Yield Improvement : 80–97% for analogous amides.

Comparative Analysis of Methods

Challenges and Optimization Strategies

- Regioselectivity : Achieving the 6-phenyl configuration remains challenging. Computational modeling (e.g., DFT studies) could predict favorable transition states for cyclocondensation or substitution reactions.

- Purification : The compound’s polarity necessitates chromatographic separation or recrystallization from acetic acid.

- Scale-Up : Microwave methods, while efficient, face scalability issues. Continuous-flow reactors may mitigate this.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-6-phenylpyrazine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are used under controlled conditions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Ethyl 3-amino-6-phenylpyrazine-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its bioactive properties.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-6-phenylpyrazine-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the phenyl group can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects. The exact pathways and targets depend on the specific application and require further investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazine Derivatives

*Note: The ethyl variant is inferred from structural analogs in the evidence.

Key Research Findings:

Substituent Effects: Phenyl vs. Halogen Groups: The phenyl group at the 6-position (e.g., in mthis compound) increases steric bulk and aromatic π-π interactions compared to halogenated analogs like ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate. This difference impacts binding affinity in biological targets . Ester vs.

Synthetic Routes: The synthesis of pyrazine carboxylates often involves bromination (e.g., using N-bromosuccinamide) followed by nucleophilic substitution or coupling reactions. For example, 3-amino-6-bromo-pyrazine-2-carboxylic acid is a precursor for carboxamide derivatives . Multicomponent reactions, such as those involving acetylenic esters and thioureas, are effective for generating diverse pyrazine libraries .

Biological Relevance: Fluorinated analogs, like 3-amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methylphenyl]-N-methyl-pyrazine-2-carboxamide, exhibit improved pharmacokinetic profiles due to fluorine’s electronegativity and lipophilicity . Chiral separation techniques (e.g., Chiralpak® OD columns) are critical for isolating enantiomers of pyrazine derivatives, which can display distinct biological activities .

Biological Activity

Ethyl 3-amino-6-phenylpyrazine-2-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound features a pyrazine ring substituted with an amino group and a phenyl group, which contribute to its unique chemical properties. The presence of these functional groups influences its solubility, reactivity, and interaction with biological targets.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Its mechanism of action involves inhibiting the growth of various bacterial and fungal strains by disrupting their metabolic processes.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

2. Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies suggest that it may induce apoptosis in cancer cell lines, making it a candidate for further development in cancer therapy.

Case Study: Cytotoxicity against Cancer Cell Lines

A study conducted on various cancer cell lines revealed that this compound exhibited selective cytotoxicity. The compound demonstrated an IC50 value of approximately 25 µM against HeLa cells, indicating significant potential for further exploration in oncology.

Table 2: Cytotoxicity Data

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions may involve binding to enzymes or receptors, leading to modulation of their activity. For instance, its antimicrobial effects are linked to interference with bacterial cell wall synthesis and metabolic pathways.

Comparative Analysis with Similar Compounds

This compound can be compared with other pyrazine derivatives to highlight its unique properties:

Table 3: Comparison with Similar Compounds

| Compound | Antimicrobial Activity | Anticancer Activity | Reference |

|---|---|---|---|

| This compound | Moderate | High | |

| Methyl 3-amino-6-methylpyrazine-2-carboxylate | Low | Moderate | |

| 3-Amino-6-bromopyrazine-2-carboxylic acid | High | Low |

Conclusion and Future Directions

This compound shows promising biological activity, particularly as an antimicrobial and anticancer agent. Further studies are warranted to elucidate its detailed mechanisms of action and potential therapeutic applications. Future research should focus on optimizing its structure for enhanced efficacy and reduced toxicity in clinical settings.

Q & A

Q. How is this compound utilized as a precursor for bioactive molecules?

- Methodological Answer : It serves as a scaffold for kinase inhibitors and antifungals. For example, coupling with 2-hydroxy-2-arylacetic acids (e.g., 2-(3,5-difluorophenyl)-2-hydroxy-acetic acid) under HATU/DIEA conditions yields pharmaceutically active carboxamides . Bioactivity assays (e.g., IC₅₀ determination in enzyme inhibition) guide structural optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.